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Compound of Interest

Compound Name: (E)-O-Demethylroxithromycin

Cat. No.: B15291727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical certification and validation of

the (E)-O-Demethylroxithromycin impurity standard against other common Roxithromycin

impurities. The data presented is essential for ensuring the quality, safety, and efficacy of

Roxithromycin-based pharmaceutical products. The certification of impurity reference

standards is a critical aspect of regulatory compliance and drug safety.[1][2]

Understanding (E)-O-Demethylroxithromycin
(E)-O-Demethylroxithromycin is a key impurity of the macrolide antibiotic Roxithromycin. Its

accurate identification and quantification are crucial for quality control during drug

manufacturing. Depending on the position of demethylation, this impurity can be classified as

either Roxithromycin Impurity E or Impurity F, both of which are recognized by major

pharmacopoeias. For the purpose of this guide, we will consider both impurities as forms of (E)-
O-Demethylroxithromycin and compare their certified data.

Roxithromycin EP Impurity E: 3''-O-Demethylerythromycin-9-(E)-[O-[(2-

methoxyethoxy)methyl]oxime][3][4] Roxithromycin EP Impurity F: N-Demethyl Roxithromycin[5]

[6][7][8][9][10][11]
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Comparative Analysis of Certified Reference
Standards
The certification of a reference standard involves a series of analytical tests to confirm its

identity, purity, and potency. Below is a comparative table summarizing the typical certified data

for (E)-O-Demethylroxithromycin (Impurity E and F) and another significant Roxithromycin

impurity, Impurity D.

Parameter
(E)-O-
Demethylroxithrom
ycin (Impurity E)

(E)-O-
Demethylroxithrom
ycin (Impurity F)

Roxithromycin
Impurity D

Chemical Name

3''-O-

Demethylerythromycin

-9-(E)-[O-[(2-

methoxyethoxy)methyl

]oxime][3][4]

3′-N-

demethylerythromycin

9-(E)-[O-[(2-

methoxyethoxy)methyl

]oxime][10][12]

Erythromycin 9-(Z)-[O-

[(2-

methoxyethoxy)methyl

]oxime][12]

CAS Number 1460313-66-9[3][12] 118267-18-8[12][13] 134931-00-3[12]

Molecular Formula C40H74N2O15[3][12] C40H74N2O15[6][12] C41H76N2O15[12]

Molecular Weight 823.03 g/mol [4][12] 823.02 g/mol [6][7][13] 837.05 g/mol [12]

Purity (by HPLC) ≥ 98% ≥ 98% ≥ 98%

Identification

Conforms to structure

by ¹H NMR, ¹³C NMR,

and MS[1][14]

Conforms to structure

by ¹H NMR, ¹³C NMR,

and MS[1][14]

Conforms to structure

by ¹H NMR, ¹³C NMR,

and MS

Water Content (Karl

Fischer)
≤ 1.0% ≤ 1.0% ≤ 1.0%

Residual Solvents

(GC-HS)
Meets ICH Q3C limits Meets ICH Q3C limits Meets ICH Q3C limits

Assay (by HPLC, on

anhydrous basis)
95.0% - 102.0% 95.0% - 102.0% 95.0% - 102.0%
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Experimental Protocols for Certification and
Validation
The following are detailed methodologies for the key experiments involved in the certification

and validation of (E)-O-Demethylroxithromycin impurity standards.

High-Performance Liquid Chromatography (HPLC) for
Purity and Assay
This method is used to determine the purity of the impurity standard and to perform the assay.

Chromatographic System:

Column: C18, 4.6 mm x 250 mm, 5 µm packing

Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and

an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common mobile

phase composition is Acetonitrile and water (80:20, v/v).[15]

Flow Rate: 1.0 mL/min[16][17]

Column Temperature: 40°C[15]

UV Detection: 238 nm[15]

Injection Volume: 20 µL[15]

Standard Preparation: A known concentration of the (E)-O-Demethylroxithromycin
reference standard is prepared in the mobile phase.

Sample Preparation: The sample to be tested is dissolved in the mobile phase to a similar

concentration as the standard.

Procedure: Inject the standard and sample solutions into the chromatograph. The purity is

determined by calculating the area percentage of the main peak relative to the total area of

all peaks. The assay is calculated by comparing the peak area of the sample to that of the

certified reference standard.
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Validation Parameters: The method should be validated according to ICH guidelines for

specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.

[16][17]

Mass Spectrometry (MS) for Identification
MS is used to confirm the molecular weight and fragmentation pattern of the impurity.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for high-

resolution mass data.

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge

ratio (m/z) of the molecular ion is determined. Tandem MS (MS/MS) is performed to obtain

fragmentation data, which helps in structural elucidation.[1][14][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
NMR provides detailed information about the chemical structure of the molecule.

Spectrometer: 400 MHz or higher.

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Experiments:

¹H NMR: To identify the number and type of protons.

¹³C NMR: To identify the number and type of carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm

the overall structure.[1][14]

Visualizing the Certification Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://www.ijpra.com/File_Folder/1-6.pdf
http://www.rgmcet.edu.in/R&D/Publications/2020-21_8_CHEMISTRY.pdf
https://pubmed.ncbi.nlm.nih.gov/32113121/
https://www.researchgate.net/publication/339392448_Characterization_of_two_unknown_impurities_in_roxithromycin_by_2D_LC-QTOFMSMS_and_NMR
https://www.researchgate.net/publication/258845519_Characterization_of_Nineteen_Impurities_in_Roxithromycin_by_HPLCTOF_and_Ion_Trap_Mass_Spectrometry
https://pubmed.ncbi.nlm.nih.gov/32113121/
https://www.researchgate.net/publication/339392448_Characterization_of_two_unknown_impurities_in_roxithromycin_by_2D_LC-QTOFMSMS_and_NMR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the logical workflow for the certification of a pharmaceutical

impurity standard and the signaling pathway for the analytical techniques employed.

Phase 1: Synthesis and Isolation

Phase 2: Characterization and Identification

Phase 3: Purity and Assay Determination

Phase 4: Certification

Synthesis of Impurity

Purification (e.g., Preparative HPLC)

Structural Elucidation

1D & 2D NMR High-Resolution MS FT-IR Purity Assessment

HPLC-UV (Purity & Assay) Karl Fischer Titration GC-HS Data Review and Approval

Certificate of Analysis Generation

Click to download full resolution via product page

Caption: Workflow for impurity standard certification.
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Caption: Analytical techniques for standard validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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